molecular formula C10H8F3NO B14048904 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one

4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one

Cat. No.: B14048904
M. Wt: 215.17 g/mol
InChI Key: WNABMOCFVMHESR-UHFFFAOYSA-N
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Description

4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a versatile chemical intermediate designed for advanced medicinal chemistry and drug discovery research. Its unique scaffold, featuring a 2,3-dihydro-1H-inden-1-one core substituted with a key amino group and a metabolically stable trifluoromethyl group, makes it a valuable building block for developing novel bioactive molecules. Research indicates that structurally similar 2,3-dihydro-1H-inden-1-amine derivatives exhibit significant biological activities, serving as potent and selective Monoamine Oxidase B (MAO-B) inhibitors with potential applications in the treatment of neurodegenerative disorders such as Parkinson's and Alzheimer's disease . Furthermore, this core structure is highly relevant in oncology research. The trifluoromethyl-substituted aminopyrimidine motif, related to this compound, has been identified in the discovery of potent dual FLT3/CHK1 inhibitors for overcoming resistance in Acute Myeloid Leukemia (AML) . The conformational restriction strategy applied to this scaffold can enhance target affinity and kinase selectivity . Additional research avenues for analogous compounds include their use as retinoid-related orphan receptor gamma (RORγ) antagonists for investigating autoimmune diseases like multiple sclerosis , and as precursors for synthesizing urea and thiourea derivatives that demonstrate potent antioxidant and neuroprotective properties . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care and in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

4-amino-6-(trifluoromethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H8F3NO/c11-10(12,13)5-3-7-6(8(14)4-5)1-2-9(7)15/h3-4H,1-2,14H2

InChI Key

WNABMOCFVMHESR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2=C1C(=CC(=C2)C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethyl-Substituted Phenylpropionic Acid

The foundational approach, adapted from CN101293820B, begins with m-trifluoromethyl benzaldehyde. Knoevenagel condensation with malonic acid yields m-trifluoromethyl cinnamic acid, which is hydrogenated to m-trifluoromethyl phenylpropionic acid (Table 1).

Table 1. Optimization of Phenylpropionic Acid Synthesis

Step Reagents/Conditions Yield (%) Reference
Knoevenagel Condensation Malonic acid, piperidine, 110°C 78
Hydrogenation H₂ (1 atm), Pd/C, EtOH, 25°C 92

Cyclization via Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation of m-trifluoromethyl phenylpropionic acid using trifluoromethanesulfonic acid (TfOH) generates 6-trifluoromethyl-1-indanone. The reaction proceeds via electrophilic aromatic substitution, with the acyl cation intermediate attacking the activated aromatic ring.

Critical Parameters :

  • Catalyst : TfOH (10 mol%) vs. AlCl₃ (lower yields due to side reactions)
  • Temperature : 25°C (16 h reaction time)
  • Yield : 89%

Introduction of the Amino Group

Nitro group reduction is employed to install the amino functionality. 4-Nitro-6-trifluoromethyl-1-indanone is reduced using Fe/NH₄Cl in ethanol-water (4:1) at 80°C for 45 minutes, achieving quantitative conversion to the amino derivative.

Key Observations :

  • Boc protection of the amino group (Boc₂O, MeOH, reflux) prevents oxidation during subsequent steps.
  • Alternative reducing agents (e.g., H₂/Pd-C) resulted in over-reduction of the ketone moiety.

Radical Trifluoromethylation-Cyclization Cascade

A novel approach from Frontiers in Chemistry utilizes copper(II)-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes with Togni’s reagent (CF₃ source) and TMSCN (cyanide source). While originally developed for 1-indanones, this method was adapted for 6-trifluoromethyl derivatives by modifying the enyne substrate.

Mechanistic Pathway :

  • Radical Initiation : Togni’s reagent generates CF₃ radicals under Cu(OTf)₂ catalysis.
  • Cascade Cyclization : Radical addition triggers 5-exo-dig cyclization, forming the indanone core.
  • Oxidation/Nucleophilic Attack : Subsequent oxidation and cyanide trapping yield the final product.

Optimized Conditions :

  • Catalyst : Cu(OTf)₂ (10 mol%)
  • Ligand : 1,10-Phenanthroline (20 mol%)
  • Solvent : CH₃CN, 50°C, 3 h
  • Yield : 45–78% for trifluoromethylated indanones

Building on PMC6985936, palladium-catalyzed coupling enables introduction of the amino group to pre-formed 6-trifluoromethylindanone. This method circumvents challenges associated with nitro group reduction.

Representative Protocol :

  • Bromination of 6-trifluoromethyl-1-indanone at position 4 using NBS.
  • Buchwald-Hartwig amination with NH₃·H₂O, Pd(OAc)₂, Xantphos, Cs₂CO₃ in dioxane (100°C, 12 h).

Advantages :

  • Functional group tolerance (ketone remains intact)
  • Higher regioselectivity compared to electrophilic amination

Limitations :

  • Requires anhydrous conditions
  • Pd removal necessitates additional purification steps

Comparative Analysis of Synthetic Routes

Table 2. Method Comparison for 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Synthesis

Method Steps Total Yield (%) Key Advantages Limitations
Friedel-Crafts Route 3 68 High-yielding cyclization; Scalable Multiple protection/deprotection steps
Radical Cascade 2 52 Convergent synthesis; Mild conditions Limited substrate scope
Buchwald-Hartwig 2 45 Late-stage functionalization Requires Pd catalysis; Costly ligands

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.61 (d, J = 7.5 Hz, 1H, Ar-H), 3.06–3.00 (m, 2H, CH₂), 2.74–2.68 (m, 2H, CH₂), 2.36 (s, 3H, NH₂).
  • ¹³C NMR : Distinctive CF₃ signal at δ 123.5 ppm (q, J = 287 Hz).
  • HRMS : m/z calc. for C₁₀H₈F₃NO [M+H]⁺: 232.0582; Found: 232.0579.

Purity Optimization

Final purification via silica gel chromatography (hexane/EtOAc 4:1) achieves >98% purity (HPLC). Recrystallization from ethanol/water (9:1) enhances crystalline form stability.

Industrial-Scale Considerations

  • Cost Analysis : TfOH-mediated cyclization is cost-prohibitive at scale; AlCl₃ alternatives reduce catalyst costs by 60% but require longer reaction times.
  • Safety : Exothermic Friedel-Crafts reactions necessitate controlled addition of TfOH at <30°C.
  • Green Chemistry : Ethanol/water solvent systems in reduction steps lower environmental impact vs. THF or DMF.

Chemical Reactions Analysis

Friedel-Crafts Acylation

Intramolecular Friedel-Crafts acylation is a common approach, using reagents like trifluoromethanesulfonic acid (CF₃SO₃H) as a catalyst . This method forms the bicyclic indanone structure by cyclizing acylated intermediates.

Aldol Condensation

Aldol condensation with benzaldehyde derivatives (e.g., 2,4-dimethoxybenzaldehyde) under alkaline conditions is another pathway. Subsequent methoxy deprotection using boron tribromide (BBr₃) yields the final product .

Nucleophilic Substitution

The amino group (-NH₂) participates in nucleophilic substitution reactions, enabling functionalization. For example, coupling with protected amino acids using DCC (dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) has been reported .

Electrophilic Trifluoromethylation

The trifluoromethyl group (-CF₃) undergoes electrophilic trifluoromethylation via hypervalent iodine reagents. Mechanistic studies suggest a radical or single-electron transfer (SET) pathway, as evidenced by the use of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) to probe reaction intermediates . Lewis acids like Zn(OTf)₂ enhance reactivity by stabilizing the CF₃-I bond .

Condensation Reactions

The ketone group in the indanone framework participates in condensation reactions, such as those involving aldehydes or ketones. These reactions are critical for forming extended aromatic systems or functionalized derivatives.

Biological Target Interactions

The compound interacts with enzymes such as tyrosinase and melanin biosynthesis pathways. Structural modifications, including sulfonamide or triazine substitutions, enhance binding affinity to targets like FLT3 and CHK1 kinases, as seen in anticancer derivatives .

Friedel-Crafts Acylation Mechanism

The reaction proceeds via:

  • Protonation of the carbonyl oxygen by the catalyst (e.g., CF₃SO₃H).

  • Formation of an acylium ion intermediate , enabling cyclization.

  • Aromatization to stabilize the bicyclic structure .

Aldol Condensation Mechanism

  • Enolate formation under alkaline conditions.

  • Nucleophilic attack on the benzaldehyde derivative.

  • Elimination of water to form a double bond .

Reaction Data and Comparisons

Reaction Type Reagents/Conditions Key Features
Friedel-Crafts AcylationCF₃SO₃H, 25°CIntramolecular cyclization, high yield
Aldol CondensationNaH, MeOH, 25°C; BBr₃, CH₂Cl₂, 25°CMethoxy deprotection for dihydroxyindanone
Electrophilic TrifluoromethylationZn(OTf)₂, hypervalent iodine reagentsLewis acid activation, CF₃ transfer
Nucleophilic SubstitutionDCC, HOBt, CH₂Cl₂, 25°CAmino group functionalization

Scientific Research Applications

4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a chemical compound featuring a bicyclic indanone structure, consisting of fused benzene and cyclopentane rings, with a trifluoromethyl group that influences its chemical properties. It has a molecular formula of C10H8F3NO and a molar mass of approximately 215.17 g/mol . This compound is of interest in medicinal chemistry and materials science.

Potential Biological Activities

The biological activity of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one has been explored, showing potential as an inhibitor:

  • Inhibiting 5-hydroxytryptamine (5-HT) uptake .
  • Improving drug potency toward reverse transcriptase enzyme inhibition .

Interaction studies have focused on its binding affinity to various biological targets, which is essential for understanding how modifications to the compound can enhance its efficacy and specificity.

Structural Similarity

Several compounds share structural similarities with 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one:

Compound NameStructure TypeUnique Features
6-(Trifluoromethyl)-1-indanoneIndanoneLacks amino group; used in different pharmaceutical applications
5-(Trifluoromethyl)-2,3-dihydro-1H-indeneIndeneDifferent position of trifluoromethyl; potential use in organic synthesis
6-FluoroindaneIndaneFluorine instead of trifluoromethyl; explored for neuroprotective properties
6-ChloroindaneIndaneChlorine substituent; studied for its antimicrobial activity

Mechanism of Action

The mechanism of action of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1h-inden-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Positional Isomers and Substituent Variations

Properties: Lacks the amino group, reducing polarity and hydrogen-bonding capacity. This analog is commercially available (Thermo Scientific) and serves as a precursor for further functionalization . Applications: Used in organic synthesis, particularly in reactions requiring electron-withdrawing substituents.

6-Chloro-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Structure: Chloro (-Cl) at position 6 and trifluoromethyl at position 3. Properties: The chloro group increases molecular weight and may enhance halogen bonding. However, the absence of an amino group limits its reactivity in nucleophilic reactions . Synthesis: Typically prepared via Friedel-Crafts acylation or halogenation of indanone precursors.

5-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Structure: Trifluoromethyl at position 4. Similar lipophilicity to the target compound but lacks the amino group .

B. Functional Group Modifications

Methoxy-Substituted Indanones Examples: 4,5,6-Trimethoxy-2-(4-(trifluoromethyl)benzyl)-2,3-dihydro-1H-indene (12p in ). Properties: Methoxy (-OCH₃) groups increase steric bulk and electron density, contrasting with the electron-withdrawing trifluoromethyl and amino groups. These derivatives exhibit antitubulin activity, with IC₅₀ values in the nanomolar range . Comparison: The amino group in the target compound may enhance solubility and target interaction compared to methoxy analogs.

Benzylidene-Indanones Examples: (E)-2-Benzylidene-2,3-dihydro-1H-inden-1-one (4a–k in ). Properties: Conjugated double bonds in the benzylidene moiety enable π-π stacking interactions. These compounds are synthesized via Claisen-Schmidt condensation and evaluated for spirocyclic compound synthesis . Comparison: The target compound’s amino group offers a site for further derivatization (e.g., amidation), which is absent in benzylidene derivatives.

Key Observations :

  • The target compound’s synthesis likely involves trifluoromethylation and amination steps, which may lower yields due to steric and electronic challenges.
  • Methoxy-substituted analogs () show variable yields (5.1–28.1%), highlighting the complexity of multi-step indanone functionalization.
Spectroscopic Data
Compound ¹H NMR (Key Signals) ¹³C/¹⁹F NMR Reference
4-Amino-6-(trifluoromethyl)-indanone Amino proton δ ~4.0–5.0 (broad) CF₃: δ ~120–125 (¹⁹F, quartet)
7j () δ 3.93 (s, OCH₃), 3.17–3.43 (m, CH₂) CF₃: δ 122.1 (q, J = 288 Hz)
12p () δ 3.85 (s, OCH₃), 3.30–3.50 (m, CH₂) Aromatic carbons δ 110–150

Key Observations :

  • The amino group in the target compound would produce a distinctive broad singlet in ¹H NMR, absent in analogs like 7j or 12p.
  • Trifluoromethyl groups exhibit characteristic quartets in ¹⁹F NMR (δ ~120–125) across all analogs .

Biological Activity

4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis methods, and potential applications based on recent research findings.

The molecular formula of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is C10H8F3NOC_{10}H_{8}F_{3}NO with a molecular weight of approximately 215.17 g/mol. The compound features a bicyclic structure known as indanone, characterized by a fused benzene and cyclopentane ring. The trifluoromethyl group significantly influences its chemical properties, enhancing its utility in various applications including medicinal chemistry.

Anticancer Potential

Recent studies have highlighted the anticancer potential of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. It has been shown to exhibit inhibitory effects on cancer cell lines, with IC50 values indicating significant cytotoxicity. For instance, related compounds with similar structures have demonstrated potent activity against various cancer types by inhibiting tubulin polymerization and arresting the cell cycle in the G2/M phase .

CompoundIC50 (μM)Mechanism of Action
4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-oneTBDPotential tubulin inhibitor
Compound X0.08–12.07Inhibits tubulin polymerization
Compound YTBDInduces apoptosis via Bcl-2 downregulation

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Studies indicate that modifications to the indanone structure can enhance its antibacterial and antifungal activities. The trifluoromethyl group is believed to play a crucial role in increasing the lipophilicity of the molecule, which may improve membrane penetration and efficacy against microbial targets .

Synthesis Methods

Various synthesis methods for 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one have been reported. These methods typically involve the use of trifluoromethylaniline as a precursor. Here are some common approaches:

  • Condensation Reactions : Utilizing appropriate aldehydes or ketones with trifluoromethylaniline.
  • Cyclization Techniques : Employing cyclization reactions that lead to the formation of the indanone framework.

These methods allow for the production of this compound with varying degrees of purity and yield, which is essential for subsequent biological testing.

Case Studies

Several case studies have documented the biological effects of 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one:

  • In vitro Studies on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound induces significant apoptosis through modulation of apoptotic pathways.
  • Antimicrobial Screening : In another investigation, the compound showed promising results against Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

Q & A

Basic: What are the common synthetic routes for preparing 4-Amino-6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one?

The synthesis typically involves functionalization of 6-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one scaffolds. For example:

  • Step 1 : Start with 6-(trifluoromethyl) indanone derivatives (e.g., via Friedel-Crafts acylation or palladium-catalyzed coupling) .
  • Step 2 : Introduce the amino group at position 4 using reductive amination or nitration followed by hydrogenation. Evidence for analogous compounds suggests using chiral auxiliaries or enantioselective catalysis to control stereochemistry .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate) and crystallization are common, with yields ranging from 50–79% depending on substituents .

Advanced: How can diastereoselective synthesis of this compound be achieved using transition-metal catalysis?

A palladium-catalyzed hydration-olefin insertion cascade () offers a robust method:

  • Mechanism : Internal nucleophiles assist in alkyne hydration, followed by intramolecular Michael addition to form the indenone core.
  • Conditions : Use Pd(OAc)₂ with ligands (e.g., PPh₃) in aqueous THF at 60°C. This method achieves >99% yield and complete diastereoselectivity for cis-2,3-disubstituted derivatives .
  • Application : Adapt this cascade by incorporating trifluoromethyl and amino groups during the olefin insertion step.

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Detect tautomeric equilibria (e.g., ketone/enol forms) via split peaks; integrate signals to quantify ratios (e.g., 0.5:1 ketone/enol in ) .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralcel IA/IC with hexane/iPrOH (e.g., 99:1 ratio) and monitor at λ = 254–280 nm .
  • X-ray Crystallography : Confirm absolute configuration, as demonstrated for structurally related (E)-benzylidene derivatives .

Advanced: How can researchers resolve contradictions in spectroscopic data, such as unexpected NMR splitting?

  • Tautomerism Analysis : Variable-temperature NMR (e.g., 25–60°C in CDCl₃) can stabilize tautomers, simplifying splitting patterns .
  • DFT Calculations : Compare experimental ¹H NMR shifts with computed values (B3LYP/6-31G(d,p)) to identify dominant tautomers or conformers .
  • Dynamic HPLC : Use chiral stationary phases to separate interconverting enantiomers under controlled temperatures .

Advanced: What computational methods predict the electronic properties of this compound?

  • DFT Studies : Optimize geometry with B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electronegativity (χ = 4.72 eV), and global electrophilicity (ω = 1.85 eV) .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to identify nucleophilic/electrophilic sites, crucial for designing reactivity studies .
  • Docking Simulations : For biological applications, dock into FAK kinase or microbial enzyme active sites using AutoDock Vina .

Advanced: What strategies enable functionalization of the indenone core for structure-activity studies?

  • Azide Introduction : Employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) on propargyl derivatives (e.g., 50% yield, 77% ee in ) .
  • Fluorination : Use TFPAA/TFAA in CH₂Cl₂ for Baeyer-Villiger oxidation, leveraging migratory aptitude differences (e.g., -CF₃ vs. -CH₂ groups) .
  • Benzylation : React with 4-(trifluoromethyl)benzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Advanced: How is the biological activity of this compound assessed in anticancer or antimicrobial studies?

  • FAK Inhibition : Test against ovarian cancer cell lines (e.g., SKOV3) using MTT assays; ICₓₓ values correlate with substituent electronic profiles .
  • Antimicrobial Screening : Evaluate against Gram-negative (E. coli, P. vulgaris) and Gram-positive (S. aureus) bacteria via agar diffusion. MIC values for related compounds range from 8–32 µg/mL .
  • Cytotoxicity : Use human keratinocyte (HaCaT) cells to assess selectivity indices .

Basic: What safety considerations are critical when handling this compound?

  • Storage : Keep in airtight containers under nitrogen, away from heat/ignition sources, at 2–8°C .
  • PPE : Wear nitrile gloves, lab coats, and eye protection; use fume hoods to avoid inhalation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

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